4-ethyl-3,5-bis(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole
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Overview
Description
3-{4-ETHYL-3-(3-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER: is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups such as ethyl, methoxyphenyl, and trifluoromethylbenzyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-ETHYL-3-(3-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the substituents. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of ethyl, methoxyphenyl, and trifluoromethylbenzyl groups via nucleophilic or electrophilic substitution reactions.
Etherification: Formation of the methyl ether group through etherification reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and microreactor technology can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{4-ETHYL-3-(3-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-{4-ETHYL-3-(3-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{4-ETHYL-3-(3-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Examples include compounds with variations in the position or type of substituents on the pyrazole ring.
3-{4-ETHYL-3-(3-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER: can be compared with other pyrazole derivatives that have similar structures but different substituents.
Uniqueness
- The unique combination of ethyl, methoxyphenyl, and trifluoromethylbenzyl groups in this compound imparts specific chemical properties that may not be present in other similar compounds.
- These properties can influence the compound’s reactivity, stability, and potential applications .
Properties
Molecular Formula |
C27H25F3N2O2 |
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Molecular Weight |
466.5 g/mol |
IUPAC Name |
4-ethyl-3,5-bis(3-methoxyphenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole |
InChI |
InChI=1S/C27H25F3N2O2/c1-4-24-25(19-9-6-12-22(15-19)33-2)31-32(26(24)20-10-7-13-23(16-20)34-3)17-18-8-5-11-21(14-18)27(28,29)30/h5-16H,4,17H2,1-3H3 |
InChI Key |
OIQYENYIBJSNPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC(=CC=C2)OC)CC3=CC(=CC=C3)C(F)(F)F)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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